Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II)
CAS No.: 2049086-37-3
Cat. No.: VC11652790
Molecular Formula: C39H52ClF2FeNNiP2-
Molecular Weight: 784.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2049086-37-3 |
|---|---|
| Molecular Formula | C39H52ClF2FeNNiP2- |
| Molecular Weight | 784.8 g/mol |
| IUPAC Name | benzonitrile;[(1R)-1-[2-bis(4-fluorophenyl)phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;chloronickel;cyclopentane;iron |
| Standard InChI | InChI=1S/C27H38F2P2.C7H4N.C5H10.ClH.Fe.Ni/c1-19(31(26(2,3)4)27(5,6)7)24-9-8-10-25(24)30(22-15-11-20(28)12-16-22)23-17-13-21(29)14-18-23;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h11-19,24-25H,8-10H2,1-7H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1/t19-,24?,25?;;;;;/m1...../s1 |
| Standard InChI Key | GRGZZSVQVWLVNU-RSTSUTNBSA-M |
| Isomeric SMILES | C[C@H](C1CCCC1P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
| SMILES | CC(C1CCCC1P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
| Canonical SMILES | CC(C1CCCC1P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Introduction
[Introduction to Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II)](pplx://action/followup)
Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II) is a complex organometallic compound with the CAS number 2049086-37-3. This compound is notable for its application in catalytic reactions, particularly in cross-coupling processes. It features a nickel(II) center coordinated with a chloro(4-cyanophenyl) ligand, a chiral ferrocenyl-based phosphine ligand, and a di-tert-butylphosphine ligand.
Synthesis and Availability
This compound is synthesized through complex organometallic reactions involving the coordination of the nickel(II) ion with the respective ligands. It is commercially available from several chemical suppliers, including American Elements and Sigma-Aldrich, often with a purity of ≥95% .
Applications in Catalysis
Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II) is primarily used as a catalyst in cross-coupling reactions. These reactions are crucial in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. The compound's chiral nature makes it suitable for asymmetric catalysis, where it can influence the stereochemistry of the reaction products.
Recent Advances in Nickel Catalysis
Recent studies have highlighted the versatility of nickel-based catalysts in various organic transformations, including amination reactions and the coupling of aryl chlorides with ammonia or ammonium salts . The ability of nickel to access multiple oxidation states facilitates oxidative addition and reductive elimination steps, making it an effective catalyst in these processes.
Safety and Handling
Handling this compound requires caution due to its potential toxicity and reactivity. Safety data sheets (SDS) typically recommend protective measures such as gloves, goggles, and working in a well-ventilated area. The compound is classified under hazard codes related to skin irritation and aquatic toxicity .
Hazard Information
| Hazard Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H361d | Suspected of damaging fertility or the unborn child |
| H411 | Toxic to aquatic life with long-lasting effects |
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